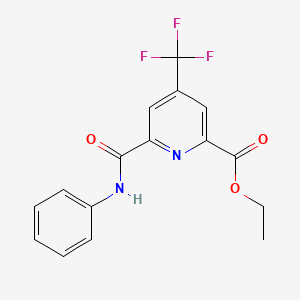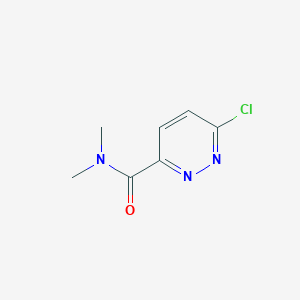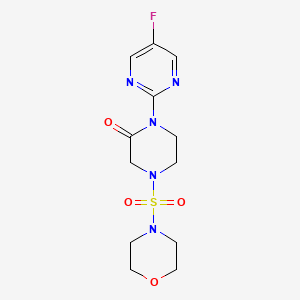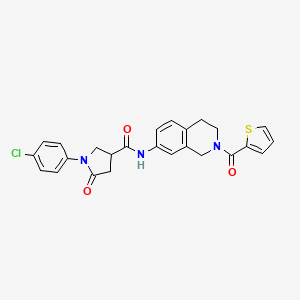
Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate” is a complex organic molecule that contains several functional groups, including an ethyl ester, an aniline (anilinocarbonyl), a trifluoromethyl group, and a pyridine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, trifluoromethylpyridines are often synthesized from readily available and inexpensive starting materials . The trifluoromethyl group can be introduced via various methods, including the use of Ruppert’s reagent .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The trifluoromethyl group is known to have a significant electronegativity, which could influence the overall structure .Chemical Reactions Analysis
Trifluoromethyl groups are often involved in radical trifluoromethylation reactions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Trifluoromethyl groups are known to enhance the polarity, stability, and lipophilicity of compounds .Applications De Recherche Scientifique
Catalysis and Synthesis
Ethyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate is significant in the field of catalysis and synthesis. A study demonstrated its use in phosphine-catalyzed annulation reactions for synthesizing tetrahydropyridines, which are crucial intermediates in various synthetic processes (Zhu, Lan, & Kwon, 2003). Additionally, it plays a role in the kinetics and mechanisms of reactions with anilines, contributing to the understanding of reaction pathways in organic synthesis (Castro, Leandro, Millán, & Santos, 1999).
Pharmaceutical and Organic Chemistry
In pharmaceutical and organic chemistry, this compound is used in the synthesis of novel heterocyclic compounds. A study reported its use in creating pyrazolo[3,4-b]pyridine products, which are important in the development of new pharmacological agents (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Homogeneous Catalysis
In the area of homogeneous catalysis, this compound is part of advanced catalyst systems for alkoxycarbonylation of alkenes, a critical process in industrial chemistry (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).
Molecular Interaction Studies
The compound is also utilized in studying molecular interactions. It aids in understanding the structure and dynamics of various chemical compounds, as evidenced by a study on benzyl- and ethyl-substituted pyridine ligands (Carson & Lippard, 2006).
Material Science and Polymerization
In material science and polymerization, this compound contributes to the development of new materials. For instance, it's used in the synthesis of chromium complexes for ethylene oligomerization, highlighting its role in creating new polymeric materials (Small, Carney, Holman, O'rourke, & Halfen, 2004).
Analytical Chemistry
In analytical chemistry, it is used in the derivatization of carboxylic acids for high-performance liquid chromatography, showcasing its application in analytical methodologies (Yasaka, Tanaka, Matsumoto, Katakawa, Tetsumi, & Shono, 1990).
Crystallography and Computational Chemistry
The compound is significant in crystallography and computational chemistry, where it's used for the synthesis and structural analysis of complex organic molecules. This is evidenced by a study on the synthesis of a substituted pyrrolidinone derivative (Ahankar, Ramazani, Saeidian, Ślepokura, & Lis, 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c1-2-24-15(23)13-9-10(16(17,18)19)8-12(21-13)14(22)20-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCCVWWQICHLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)NC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2732839.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2732844.png)
![1-[(4-Chlorophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2732845.png)

![N-[1-(1-Adamantyl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide](/img/structure/B2732848.png)
![7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2732849.png)
![8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2732850.png)


![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2732853.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide](/img/structure/B2732854.png)